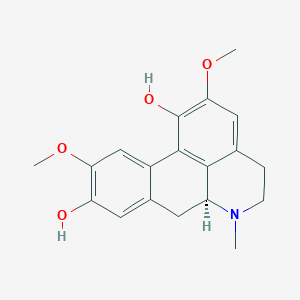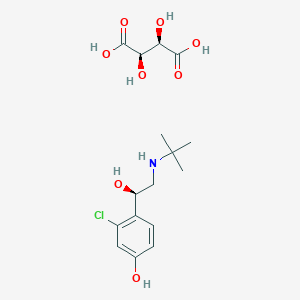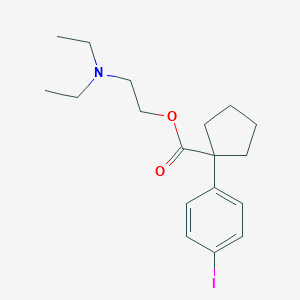
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester (commonly known as CIDEA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CIDEA is a synthetic compound that is often used as a tool in the study of various biological processes.
Mecanismo De Acción
CIDEA's mechanism of action is not fully understood. However, it is thought to regulate lipid metabolism by modulating the expression of genes involved in lipogenesis and lipolysis. CIDEA has also been shown to interact with various proteins involved in lipid metabolism, including perilipin and adipose triglyceride lipase.
Efectos Bioquímicos Y Fisiológicos
CIDEA has been shown to have both biochemical and physiological effects. Biochemically, CIDEA has been shown to regulate the expression of genes involved in lipid metabolism. Physiologically, CIDEA has been implicated in the regulation of thermogenesis and energy homeostasis. Additionally, CIDEA has been shown to play a role in the development of obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIDEA has several advantages and limitations for lab experiments. One advantage of using CIDEA is its ability to modulate lipid metabolism, which can be used to study various biological processes. Additionally, CIDEA is a synthetic compound, which allows for precise control over its concentration and administration. One limitation of using CIDEA is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of CIDEA is a complex process that requires specialized knowledge and equipment.
Direcciones Futuras
There are several future directions for the study of CIDEA. One direction is the further exploration of CIDEA's mechanism of action. Additionally, the potential clinical applications of CIDEA in the treatment of obesity and metabolic disorders should be investigated. Furthermore, the development of new synthetic compounds that can modulate lipid metabolism should be explored.
Conclusion:
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester (CIDEA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CIDEA has been extensively used in the study of various biological processes, including adipocyte differentiation, lipid droplet formation, and insulin signaling. CIDEA's mechanism of action is not fully understood, but it is thought to regulate lipid metabolism by modulating the expression of genes involved in lipogenesis and lipolysis. CIDEA has several advantages and limitations for lab experiments, and there are several future directions for the study of CIDEA.
Métodos De Síntesis
CIDEA is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of CIDEA is a complex process that requires specialized knowledge and equipment. The exact synthesis method of CIDEA is not widely publicized due to its potential misuse.
Aplicaciones Científicas De Investigación
CIDEA has been extensively used in scientific research due to its ability to modulate lipid metabolism. CIDEA has been shown to play a critical role in the regulation of thermogenesis and energy homeostasis. Additionally, CIDEA has been implicated in the development of obesity and metabolic disorders. CIDEA has also been used as a tool in the study of various biological processes, including adipocyte differentiation, lipid droplet formation, and insulin signaling.
Propiedades
Número CAS |
135569-31-2 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester |
Fórmula molecular |
C18H26INO2 |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 1-(4-iodophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C18H26INO2/c1-3-20(4-2)13-14-22-17(21)18(11-5-6-12-18)15-7-9-16(19)10-8-15/h7-10H,3-6,11-14H2,1-2H3 |
Clave InChI |
ILEKPVSEMHSRPU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)I |
SMILES canónico |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)I |
Sinónimos |
4-iodocaramiphen para-iodocaramiphen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



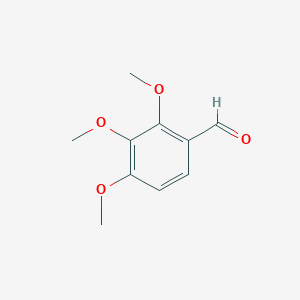
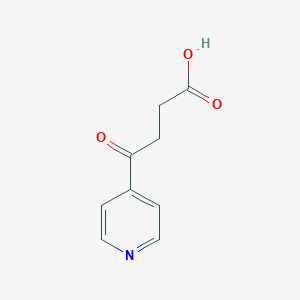

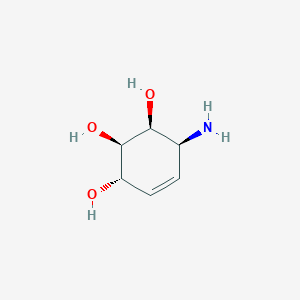
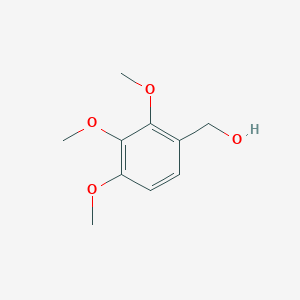
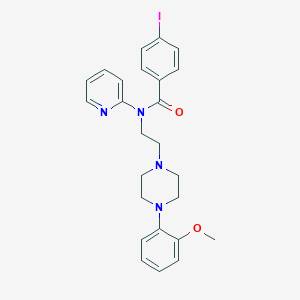
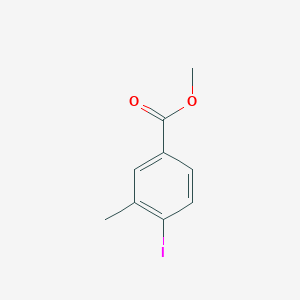
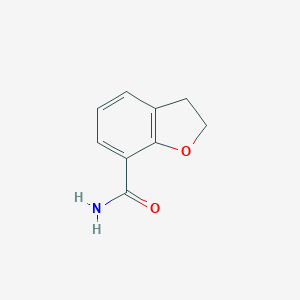
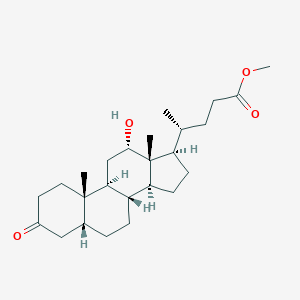
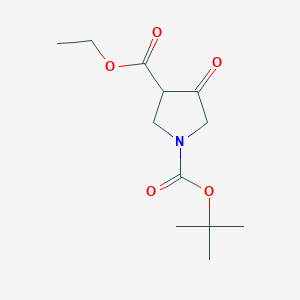
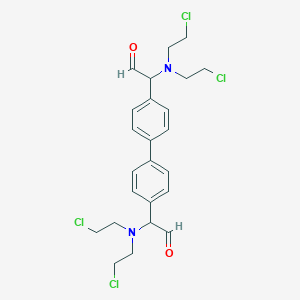
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
